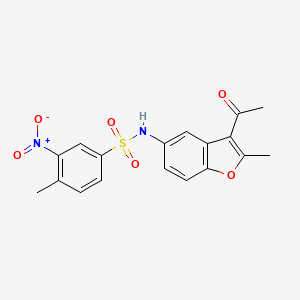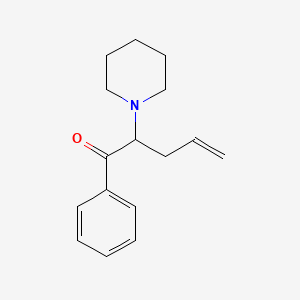![molecular formula C21H14F5NO2 B4058072 2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4058072.png)
2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide
Übersicht
Beschreibung
2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as PMB, and it has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. The purpose of
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antioxidant Activity
Research conducted by Demir et al. (2015) focused on a structurally similar compound, analyzing its molecular structure using X-ray diffraction, IR spectroscopy, and DFT calculations. This study revealed insights into the crystal structure and vibrational frequencies, alongside exploring its electronic and thermodynamic properties. Antioxidant properties were evaluated using the DPPH free radical scavenging test, highlighting the potential biomedical applications of such compounds due to their chemical reactivity and antioxidant capabilities (Demir et al., 2015).
Antipathogenic Activity
Limban et al. (2011) synthesized a series of acylthioureas related to the chemical structure of interest, demonstrating significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This study underscores the potential of these derivatives in developing new antimicrobial agents, emphasizing their role in combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Probes for Sensing Applications
Tanaka et al. (2001) explored the application of benzoxazole and benzothiazole analogues, derived from 2-(pentafluorophenyl)benzazoles, as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity to pH changes, with significant fluorescence enhancement under basic conditions. Such properties make them suitable for designing sensitive and selective fluorescent probes for biological and environmental monitoring (Tanaka et al., 2001).
Hyperbranched Aromatic Polyamide Synthesis
Yang et al. (1999) reported on the synthesis of hyperbranched aromatic polyamides, incorporating similar phenyl and methoxy components into the polymer backbone. These polymers exhibit good solubility in various organic solvents and show excellent thermal stability. Their research contributes to the development of new materials with potential applications in coatings, adhesives, and high-performance composites (Yang, Jikei, & Kakimoto, 1999).
Electrochromic Properties
Chang and Liou (2008) developed novel aromatic polyamides with pendant dimethoxy-substituted triphenylamine (TPA) units, showing multi-stage oxidative coloring for electrochromic applications. These materials demonstrate reversible electrochromic properties, making them suitable for use in smart windows, displays, and other electronic devices (Chang & Liou, 2008).
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F5NO2/c1-29-13-9-7-12(8-10-13)20(11-5-3-2-4-6-11)27-21(28)14-15(22)17(24)19(26)18(25)16(14)23/h2-10,20H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOPETVCVSASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4058016.png)
![2-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4058017.png)
![2-{3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-bromophenyl)acetamide](/img/structure/B4058032.png)


![2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4058089.png)

![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)